2-(2-Allylphenoxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-allylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc reagent used in organic synthesis. This compound is a solution in tetrahydrofuran, a common solvent in organic chemistry. Organozinc reagents are known for their utility in various carbon-carbon bond-forming reactions, making them valuable tools in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-allylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2-allylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2-(2-allylphenoxymethyl)phenyl bromide+Zn→2-(2-allylphenoxymethyl)phenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and solvents, along with controlled reaction parameters, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2-allylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran is commonly used due to its ability to dissolve both organic and inorganic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Cross-Coupling Reactions: Widely used in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Bioconjugation: Can be used to attach organic molecules to biomolecules for research purposes.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Agricultural Chemicals: Employed in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-(2-allylphenoxymethyl)phenylzinc bromide involves the transfer of the phenyl group from zinc to another molecule. In coupling reactions, the zinc atom facilitates the formation of a new carbon-carbon bond by acting as a nucleophile. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- Cyclohexylzinc bromide
Comparison:
- Reactivity: 2-(2-allylphenoxymethyl)phenylzinc bromide has unique reactivity due to the presence of the allyl group, which can participate in additional reactions.
- Applications: While similar compounds are used in coupling reactions, the specific structure of this compound makes it suitable for specialized applications in organic synthesis.
Properties
Molecular Formula |
C16H15BrOZn |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethoxy)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C16H15O.BrH.Zn/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2-7,9,11-12H,1,8,13H2;1H;/q-1;;+2/p-1 |
InChI Key |
HNNGXJHISDRNNC-UHFFFAOYSA-M |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.